molecular formula C14H13N3 B2519161 (1H-Benzoimidazol-2-yl)-benzyl-amine CAS No. 27185-21-3

(1H-Benzoimidazol-2-yl)-benzyl-amine

Cat. No.: B2519161
CAS No.: 27185-21-3
M. Wt: 223.279
InChI Key: FXMPPQGQNSTUGE-UHFFFAOYSA-N
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Description

(1H-Benzoimidazol-2-yl)-benzyl-amine is a heterocyclic compound that features a benzimidazole ring fused to a benzene ring with an amine group attached to the benzyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Benzoimidazol-2-yl)-benzyl-amine typically involves the condensation of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole coreCommon reagents used in these reactions include formic acid, iron powder, and ammonium chloride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods such as microwave-assisted synthesis, which offers higher yields and reduced reaction times compared to conventional heating methods . The use of environmentally benign solvents like water and ethanol is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1H-Benzoimidazol-2-yl)-benzyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-substituted benzimidazole derivatives, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

(1H-Benzoimidazol-2-yl)-benzyl-amine has a wide range of scientific research applications:

Biological Activity

(1H-Benzoimidazol-2-yl)-benzyl-amine, also known as N-benzyl-1H-benzimidazol-2-amine, is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a benzimidazole core fused with a benzylamine group, which contributes to its biological activity. The molecular formula for this compound is C_{13}H_{12}N_{2}, with a molecular weight of approximately 212.25 g/mol. This unique structure allows it to interact with various biological targets, enhancing its potential applications in medicinal chemistry.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Condensation Reaction : The most common method involves the condensation of o-phenylenediamine and benzylamine in the presence of a dehydrating agent. This reaction typically yields high purity and good yields of the desired compound.
  • Benzylation : Alternative synthesis can involve the benzylation of benzimidazole derivatives under basic conditions, which allows for the introduction of the benzyl group at the nitrogen atom.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, it demonstrated moderate to good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and ampicillin .

Microbial Strain MIC (µg/ml) Reference Drug
Staphylococcus aureus16.69Ciprofloxacin
Escherichia coli22.9Ampicillin
Pseudomonas aeruginosa77.38Ampicillin

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating its potential as an antifungal agent .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. For instance, it has been studied for α-glucosidase inhibition, which is relevant in managing diabetes. Some derivatives exhibited IC50 values significantly lower than standard drugs like acarbose, highlighting their potential as therapeutic agents for glucose regulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has indicated that substituents on the benzimidazole ring can enhance or diminish activity against specific targets:

  • Substituent Variation : The presence of electron-withdrawing or electron-donating groups on the benzene ring can significantly affect binding affinity and biological efficacy.
  • Positioning of Functional Groups : The position of substituents relative to the nitrogen atom in the benzimidazole core is crucial for maximizing interaction with biological targets.

Case Studies

Several studies have documented the efficacy of this compound in various pharmacological contexts:

  • Antimicrobial Efficacy : A study reported that derivatives with specific substitutions showed enhanced activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
  • Antifungal Studies : Another investigation highlighted its effectiveness against fungal infections resistant to conventional treatments, emphasizing the need for further exploration in clinical settings .
  • Diabetes Management : Research into α-glucosidase inhibitors has positioned this compound as a candidate for further development in diabetes therapeutics due to its potent inhibitory effects compared to existing medications .

Properties

IUPAC Name

N-benzyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMPPQGQNSTUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27185-21-3
Record name N-benzyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 100 mL flask was charged with 1.0 g 2-aminobenzimidazole (7.51 mmol, 1.0 equiv), 1.13 g 3-nitrobenzaldehyde (7.51 mmol, 1.0 equiv), and 25 mL toluene. The flask was equipped with a Dean-Stark trap and reflux condenser and placed in a 110° C. bath. The solution was refluxed for 15.5 h, followed by the addition of 3 mL MeOH and 3 mL diisopropylethylamine. After refluxing an additional 29 h, the flask was removed, and the volatiles were removed under reduced pressure at 70° C. The remaining material was diluted with 50 mL MeOH, and cooled to 0° C. followed by the addition of 426 mg (11.27 mmol, 1.5 equiv) NaBH4. After stirring for 3 h, the solution was concentrated under reduced pressure, and the residue was applied directly to a SiO2 column (preflushed with 10% MeOH/CH2Cl2). The column was eluted with 10% MeOH/CH2Cl2 to give the product as an orange solid 320 mg (1.19 mmol). 1H NMR (DMSO-d6, 400 MHz) δ 11.0 (broad s, 1 H), 8.25 (s, 1 H), 8.11 (d, J=8.2 Hz, 1 H), 7.85 (d, J=7.5 Hz, 1 H), 7.62 (t, J=8.0 Hz, 1 H), 7.34 (m, 1 H), 7.13 (t, J=3.7 Hz, 2 H), 6.86 (s, 2 H), 4.64 (d, J=5.8 Hz, 2 H); MS: ESI(+) m/z 269.2 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
426 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

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